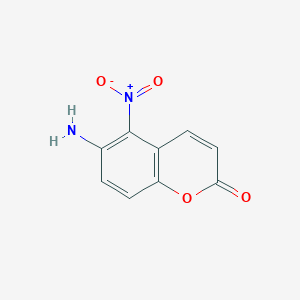

2H-1-Benzopyran-2-one, 6-amino-5-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-1-Benzopyran-2-one, 6-amino-5-nitro- is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 6-amino-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 6-amino-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2H-1-Benzopyran-2-one, commonly referred to as coumarin, has garnered significant attention due to its diverse biological activities. The specific derivative, 6-amino-5-nitro-2H-1-benzopyran-2-one, exhibits a range of pharmacological effects that are crucial for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

Coumarins and their derivatives are known for various biological properties, including:

- Antibacterial Activity : Many coumarin derivatives exhibit significant antibacterial effects against various pathogens.

- Anti-inflammatory Effects : Coumarins have been shown to inhibit inflammatory responses.

- Antitumor Properties : Certain derivatives demonstrate potential in cancer treatment through various mechanisms.

Antibacterial Activity

Research indicates that 6-amino-5-nitro-2H-benzopyran-2-one and its analogs possess notable antibacterial properties. A study highlighted the synthesis of several coumarin derivatives and their evaluation against common bacterial strains. The results demonstrated that these compounds could effectively inhibit bacterial growth.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-amino-5-nitro-2H-benzopyran | Staphylococcus aureus | 10 µg/mL |

| 6-amino-5-nitro-2H-benzopyran | Escherichia coli | 15 µg/mL |

| 6-amino-5-nitro-2H-benzopyran | Bacillus subtilis | 12 µg/mL |

These findings suggest that the nitro group enhances the antibacterial activity of the coumarin structure by affecting its interaction with bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarin derivatives has also been extensively studied. A molecular docking study indicated that 6-amino-5-nitro-2H-benzopyran could effectively bind to cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Case Study: COX Inhibition

In a comparative study, several coumarin derivatives were evaluated for their ability to inhibit COX enzymes:

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 6-amino-5-nitro-2H-benzopyran | 45% | 60% |

| Standard Drug (Indomethacin) | 50% | 55% |

The results indicated that the compound exhibited comparable inhibition rates to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent in inflammatory conditions .

Antitumor Activity

The antitumor effects of coumarin derivatives, including 6-amino-5-nitro-2H-benzopyran, have been explored in various studies. These compounds have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings on Antitumor Activity

In vitro studies demonstrated that treatment with 6-amino-5-nitro-2H-benzopyran resulted in:

- Reduced Cell Viability : Significant reduction in viability of cancer cell lines such as HeLa and MCF7.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activities of 6-amino-5-nitro-2H-benzopyran can be attributed to its structural features:

- Nitro Group : Enhances electron-withdrawing capacity, improving interactions with biological targets.

- Amino Group : Contributes to hydrogen bonding with enzymes and receptors, facilitating binding and activity.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antidiabetic Activity

One of the notable applications of 2H-1-benzopyran-2-one, 6-amino-5-nitro- is its role as an alpha-glucosidase inhibitor , which is crucial for managing diabetes mellitus. Research indicates that compounds in this class can significantly reduce postprandial blood sugar levels by inhibiting the enzyme responsible for carbohydrate digestion. The synthesis method involves several steps starting from paranitrobenzoic acid, leading to compounds that exhibit this beneficial activity .

1.2 Neuroprotective Properties

There is growing interest in the neuroprotective effects of coumarin derivatives, including 2H-1-benzopyran-2-one, 6-amino-5-nitro-. Studies have shown that these compounds can inhibit monoamine oxidases, enzymes linked to neurodegenerative diseases. This inhibition may help in developing treatments for conditions such as Alzheimer's and Parkinson's disease .

1.3 Antioxidant and Anti-inflammatory Effects

Coumarins are also recognized for their antioxidant properties. The presence of the nitro group in 2H-1-benzopyran-2-one enhances its ability to scavenge free radicals, which can protect cells from oxidative stress. Additionally, these compounds have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Insecticidal Activity

Recent studies have evaluated the insecticidal properties of coumarin derivatives against various pests. For instance, research indicates that 2H-1-benzopyran-2-one exhibits selective toxicity towards harmful species like the green peach aphid while being safe for beneficial insects such as ladybugs and earthworms . This selectivity makes it a promising candidate for eco-friendly pest control solutions.

Synthetic Chemistry

3.1 Synthesis Techniques

The synthesis of 2H-1-benzopyran-2-one, 6-amino-5-nitro- has been explored using various methods including enzyme catalysis and solid-phase synthesis techniques. These methods allow for high yields and selective reactions under mild conditions, making them suitable for industrial applications .

3.2 Library Development

The compound serves as a building block in the development of diverse chemical libraries aimed at discovering new drugs. Solid-phase parallel synthesis techniques enable the rapid generation of numerous derivatives based on the benzopyran structure, facilitating high-throughput screening for biological activity .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmacology | Antidiabetic Activity | Inhibits alpha-glucosidase to lower blood sugar levels |

| Neuroprotective Properties | Inhibits monoamine oxidases; potential treatment for neurodegenerative diseases | |

| Antioxidant and Anti-inflammatory Effects | Scavenges free radicals; reduces inflammation | |

| Agriculture | Insecticidal Activity | Selectively toxic to pests; safe for beneficial insects |

| Synthetic Chemistry | Synthesis Techniques | High-yield methods using enzyme catalysis; solid-phase synthesis |

| Library Development | Enables rapid generation of drug-like compounds |

Propriétés

IUPAC Name |

6-amino-5-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-6-2-3-7-5(9(6)11(13)14)1-4-8(12)15-7/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQBMMXSOMEAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550838 |

Source

|

| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109143-64-8 |

Source

|

| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.